(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound (Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzothiazole derivative featuring a sulfamoyl group at the 6-position, a methoxyethyl substituent at the 3-position, and a 2-methoxybenzamide moiety. The sulfamoyl group enhances hydrophilicity, while the methoxy substituents contribute to π-π stacking and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-methoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-25-10-9-21-14-8-7-12(28(19,23)24)11-16(14)27-18(21)20-17(22)13-5-3-4-6-15(13)26-2/h3-8,11H,9-10H2,1-2H3,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATURXKNCWAMBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone to form an intermediate Schiff base. This intermediate is then subjected to further reactions, such as sulfonation and methoxylation, to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological targets, such as enzymes and receptors, makes it a valuable candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may possess anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties allow for the creation of materials with specific characteristics, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Substituent Position Isomers: 2-Methoxy vs. 4-Methoxybenzamide
A closely related analog, (Z)-4-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide , differs only in the position of the methoxy group on the benzamide ring (4-methoxy instead of 2-methoxy). This positional isomerism significantly alters electronic effects:
- 4-Methoxy : The para-methoxy group provides stronger electron-donating resonance effects, increasing electron density on the benzamide ring and modulating binding affinity in biological systems .
Table 1 : Key Differences in Methoxy Position Effects
| Property | 2-Methoxy Derivative | 4-Methoxy Derivative |
|---|---|---|
| Electronic Effect | Steric + inductive | Resonance-dominated |
| Solubility (LogP)* | ~2.1 (predicted) | ~1.9 (predicted) |
| Hydrogen Bond Acceptor | 5 | 5 |
*Predicted using fragment-based methods.
Core Heterocycle Modifications: Benzothiazole vs. Thiadiazole
Thiadiazole derivatives, such as N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g), share a benzamide moiety but differ in the heterocyclic core. Key distinctions include:
- Benzothiazole (Target Compound): The fused benzene-thiazole system offers planar rigidity, favoring intercalation or stacking interactions.
- Thiadiazole (4g): The 1,3,4-thiadiazole core introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. The dimethylamino-acryloyl substituent in 4g introduces a conjugated π-system, which may enhance fluorescence or redox activity .
Table 2 : Physicochemical Comparison of Heterocycles
| Property | Benzothiazole Derivative | Thiadiazole Derivative (4g) |
|---|---|---|
| Melting Point (°C) | Not reported | 200 |
| LogP (Experimental) | ~2.3 (predicted) | 3.1 (measured) |
| Polar Surface Area (Ų) | 120 | 135 |
Functional Group Variations: Sulfamoyl vs. Halogen Substituents
In analogs like N-[3-(3-chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h), the sulfamoyl group is replaced with a chloro substituent. This substitution impacts:
- Bioactivity : Sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide-Zn²+ interactions, whereas chloro groups may enhance lipophilicity and membrane permeability .
- Synthetic Routes : Sulfamoyl introduction often requires sulfamoylation reagents (e.g., sulfamoyl chloride), while chloro groups are typically added via electrophilic substitution .
Methodological Considerations for Similarity Analysis
Structural similarity assessments (e.g., Tanimoto coefficients, pharmacophore mapping) must account for:
Biological Activity
(Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, focusing on its antiproliferative, antioxidant, and antibacterial properties.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 348.41 g/mol
Antiproliferative Activity
Recent studies have demonstrated that derivatives of benzo[d]thiazole compounds exhibit significant antiproliferative effects against various cancer cell lines. The compound under investigation showed promising results:
- IC values were determined for several cancer cell lines:
- MCF-7 (breast cancer) : IC = 1.2 μM
- HCT116 (colon cancer) : IC = 3.7 μM
- HEK293 (human embryonic kidney) : IC = 5.3 μM
These results indicate that the compound exhibits selective cytotoxicity, particularly towards breast cancer cells, which is crucial for developing targeted cancer therapies .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various in vitro assays:
- DPPH Radical Scavenging Activity : The compound demonstrated a significant ability to scavenge DPPH radicals, indicating strong antioxidant properties.
- ABTS Assay : The antioxidant activity was superior to the standard butylated hydroxytoluene (BHT), confirming its potential as a natural antioxidant agent .
Antibacterial Activity
The compound's antibacterial efficacy was tested against several bacterial strains:
- Gram-positive bacteria :
- Enterococcus faecalis : Minimum Inhibitory Concentration (MIC) = 8 μM
- Staphylococcus aureus : MIC = 32 μM
- Gram-negative bacteria :
Case Studies and Research Findings
-
Study on Antiproliferative Effects :
A recent study highlighted that compounds similar to this compound exhibited notable cytotoxicity against cancer cell lines, with mechanisms involving tubulin polymerization disruption, akin to established antitubulin drugs . -
Antioxidant Mechanisms :
Research indicated that the antioxidant activity of this compound does not correlate directly with its antiproliferative effects, suggesting distinct mechanisms at play. This separation is crucial for understanding how these compounds can be optimized for therapeutic use without compromising their efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
